molecular formula C13H9N3O B12457721 2-(1-Ethyl-2-oxoindol-3-ylidene)propanedinitrile

2-(1-Ethyl-2-oxoindol-3-ylidene)propanedinitrile

Cat. No.: B12457721
M. Wt: 223.23 g/mol
InChI Key: QUCQPZWTOLNANI-UHFFFAOYSA-N
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Description

2-(1-Ethyl-2-oxoindol-3-ylidene)propanedinitrile is an organic compound with the molecular formula C13H9N3O It features a complex structure that includes an indole ring, a nitrile group, and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethyl-2-oxoindol-3-ylidene)propanedinitrile typically involves the condensation of isatin derivatives with malononitrile. This reaction is often catalyzed by bases such as piperidine or triethylamine. The reaction conditions usually include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Piperidine, triethylamine, or other organic bases

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of microwave irradiation or electrochemical methods, are being explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethyl-2-oxoindol-3-ylidene)propanedinitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can have significant biological and chemical properties.

Scientific Research Applications

2-(1-Ethyl-2-oxoindol-3-ylidene)propanedinitrile has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-(1-Ethyl-2-oxoindol-3-ylidene)propanedinitrile involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind to specific receptors and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Oxoindolin-3-ylidene)malononitrile
  • 3-(2-Oxoindolin-3-ylidene)propanedinitrile
  • 2-(1-Methyl-2-oxoindol-3-ylidene)propanedinitrile

Uniqueness

2-(1-Ethyl-2-oxoindol-3-ylidene)propanedinitrile is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C13H9N3O

Molecular Weight

223.23 g/mol

IUPAC Name

2-(1-ethyl-2-oxoindol-3-ylidene)propanedinitrile

InChI

InChI=1S/C13H9N3O/c1-2-16-11-6-4-3-5-10(11)12(13(16)17)9(7-14)8-15/h3-6H,2H2,1H3

InChI Key

QUCQPZWTOLNANI-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C#N)C#N)C1=O

Origin of Product

United States

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